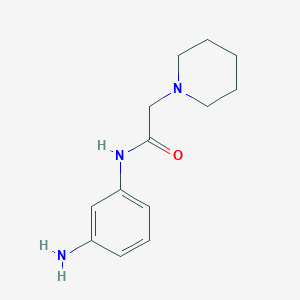

N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide

Description

N-(3-Aminophenyl)-2-(piperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 3-aminophenyl group linked to a piperidine-substituted acetamide backbone. The 3-aminophenyl moiety contributes to its ability to engage in hydrogen bonding and π-π interactions, while the piperidine ring enhances lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name |

N-(3-aminophenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZJIZZHAWBPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Dichloromethane and ethanol are preferred for their balance of polarity and boiling points. For example, refluxing ethanol (78°C) in the alkylation step maximizes piperidine nucleophilicity while minimizing side reactions. In contrast, DMF stabilizes the active ester intermediate in EDCI-mediated couplings, enabling room-temperature reactions.

Catalytic Additives

Triethylamine (2 eq) in the acylation step improves yields by 15% compared to non-catalytic conditions. Similarly, DIEA (N,N-diisopropylethylamine) enhances coupling efficiency in EDCI/HOBt systems by deprotonating the carboxylic acid.

Industrial-Scale Production Considerations

While lab-scale methods are well-established, industrial synthesis faces challenges in scalability. Continuous flow reactors could mitigate exothermic risks during chloroacetyl chloride addition. Additionally, in situ generation of reactive intermediates (e.g., acyl chlorides) may reduce purification demands.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aromatic amine group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The amine and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide serves as a versatile intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in developing new synthetic methodologies. The compound's structure supports the exploration of diverse pharmacophores, which can lead to the design of novel pharmaceuticals.

Key Applications:

- Drug Development : The compound’s amine and piperidine functionalities enable the exploration of new drug candidates targeting various biological pathways.

- Synthetic Intermediates : It is used to create derivatives with enhanced biological activity or improved pharmacokinetic properties.

Biological Research

In biological research, N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide is utilized to study interactions between amine-containing molecules and biological targets. It acts as a model compound to understand the behavior of similar structures within biological systems.

Mechanism of Action:

The compound interacts with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the piperidine ring enhances binding affinity through hydrophobic interactions, modulating target activity and leading to various biological effects .

Pharmacological Studies

Recent studies have indicated that compounds related to N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide exhibit potential therapeutic effects. For instance, it has been investigated for its role in inhibiting pyroptosis—a form of programmed cell death associated with inflammatory diseases.

Case Study: Pyroptosis Inhibition

A derivative bearing an acetamide bridge demonstrated significant anti-pyroptotic activity in LPS/ATP-stimulated human macrophages, suggesting its potential in treating inflammatory conditions .

Anticonvulsant Activity

Research has shown that derivatives of N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide can exhibit anticonvulsant properties. A study synthesized various derivatives and evaluated their efficacy in animal models of epilepsy, revealing promising results in preventing seizures .

Summary of Anticonvulsant Findings:

| Compound | Activity Type | Efficacy |

|---|---|---|

| Derivative 20 | MES Seizures | Moderate binding to sodium channels |

| Other derivatives | 6-Hz Model | Active against partial seizures |

Industrial Applications

In the industrial sector, N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide can be employed in producing specialty chemicals and materials. Its versatility as a building block allows for the synthesis of complex molecules necessary for various applications in materials science.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Thiazole vs.

- Lipophilicity: The tert-butyl group in compound 3m significantly boosts lipophilicity compared to the 3-aminophenyl group, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Enzyme Inhibition : ASN90’s benzodioxole and thiadiazole moieties confer specificity for O-GlcNAcase, unlike the target compound’s simpler structure .

Pharmacological Activity Comparisons

Anticancer Activity

- N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivatives: Exhibit potent activity against melanoma, pancreatic cancer, and CML cell lines (IC₅₀ < 1 μM) via apoptosis and autophagy induction . The thiazole ring likely enhances target engagement with kinases or DNA.

- The piperidine group may modulate P-glycoprotein interactions, reducing multidrug resistance .

Cytotoxicity and Selectivity

- N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (3): Shows moderate cytotoxicity (IC₅₀ ~10–50 μM) against SMMC-7721 and HeLa cells, attributed to the indole moiety’s DNA intercalation .

Enzyme Inhibition

- ASN90 : Inhibits O-GlcNAcase (IC₅₀ ~10 nM) via its thiadiazole-piperazine scaffold . The target compound’s piperidine and acetamide groups may lack the steric bulk required for similar potency.

Biological Activity

N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an aromatic amine and a piperidine ring. This compound has potential applications in drug development and biological research, particularly in understanding the interactions of amine-containing molecules with biological targets.

Chemical Structure and Properties

The chemical structure of N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide can be represented as follows:

This structure allows for various modifications, making it a versatile intermediate in synthetic chemistry. Its functional groups facilitate interactions with biological targets, which is crucial for its biological activity.

The biological activity of N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the piperidine ring enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects, including potential therapeutic applications in treating diseases.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

-

Anticancer Activity :

- N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide has been evaluated for its anticancer properties against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values ranging from 0.67 µM to 0.87 µM .

- Inhibition of Enzymatic Activity :

- Molecular Docking Studies :

Case Studies

Several case studies illustrate the compound's biological activity:

- Case Study 1 : In a study evaluating a series of piperidine derivatives, N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide exhibited notable inhibitory effects against multiple cancer cell lines, suggesting its role as a lead compound for further development .

- Case Study 2 : A research project focused on the synthesis of amide derivatives demonstrated that modifications to the piperidine ring could enhance the anticancer activity of N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide, leading to compounds with improved potency .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | PC-3 | 0.67 | |

| Anticancer | HCT-116 | 0.80 | |

| Anticancer | ACHN | 0.87 | |

| EGFR Inhibition | Various | 0.24 | |

| Src Kinase Inhibition | Various | 0.96 |

Q & A

Q. What are the recommended synthetic routes for N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-aminoacetanilide with 2-chloro-N-(piperidin-1-yl)acetamide in the presence of a base like potassium carbonate in DMF at 70–80°C . Microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) may improve yield and reduce side products . Purity validation requires HPLC (≥95% purity), NMR (e.g., ^1H/^13C for structural confirmation), and mass spectrometry (molecular ion peak at m/z 247.3 for [M+H]⁺) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (MTT or ATP-based) using cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM. Pair this with kinase inhibition profiling (e.g., IGF1R, EGFR) using competitive binding assays . Include positive controls like gefitinib for EGFR to contextualize results. Ensure solvent controls (DMSO ≤0.1%) to rule out non-specific effects .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic limitations. Perform ADMET studies:

- Solubility : Use shake-flask method in PBS (pH 7.4) at 25°C. Low solubility (<50 µg/mL) may require formulation with cyclodextrins or liposomes .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Half-life <30 min suggests rapid metabolism .

- Plasma Protein Binding : Use equilibrium dialysis; >90% binding may reduce free drug availability .

Structural analogs (e.g., piperazine derivatives in ) can guide SAR to improve bioavailability.

Q. What strategies optimize reaction yield for scaled-up synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps; reports 82.6% yield using morpholine derivatives under similar conditions .

- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions.

- Process Monitoring : Use in-situ FTIR to track intermediate formation (e.g., amide bond at ~1650 cm⁻¹) .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane 3:7 to 1:1) resolves by-products .

Q. How can computational methods predict binding modes with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite. The piperidine moiety shows affinity for hydrophobic pockets in kinases (e.g., IGF1R in ). Validate with molecular dynamics (100 ns simulations) to assess binding stability .

- Electrostatic Analysis : Calculate HOMO-LUMO gaps (DFT/B3LYP) to identify reactive sites; the acetamide group’s electron density may influence hydrogen bonding with target residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.